molecular formula C7H4N2O2S B1595011 5-Nitrobenzo[d]isothiazole CAS No. 60768-66-3

5-Nitrobenzo[d]isothiazole

Cat. No. B1595011
Key on ui cas rn: 60768-66-3
M. Wt: 180.19 g/mol
InChI Key: AUYJMVMBVRSCMW-UHFFFAOYSA-N
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Patent
US04140692

Procedure details

Angewandte Chemie, 36 (1923), 159, and Berichte der deutschen Chemischen Gesellschaft, 58 (1925), 2,095, disclose the reaction of thionaphthene-2,3-dione with ammonia and hydrogen peroxide to give 3-carbamyl-1,2-benzisothiazole and the conversion of the latter to 1,2-benzisothiazole by hydrolysis and decarboxylation. Berichte der deutschen Chemischen Gesellschaft, 56 (1923), 1,630, and Liebigs Annalen der Chemie, 454 (1927), 264, disclose the reaction of 2-formyl-4-nitrophenylsulfenyl bromide with ammonia to give 5-nitro-1,2-benzisothiazole. Benzisothiazoles can also be synthesized by cyclizing o-mercapto-phenyl-carbonyl compounds in the presence of polyphosphoric acid (Annali di Chimica, 53 (1963), No. 5, 577-587). German Laid-Open Application DOS No. 1,670,196 discloses the reaction of dihalomethylaryl compounds with ammonia and sulfur to give benzisothiazoles.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
2-formyl-4-nitrophenylsulfenyl bromide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[S:1]1[C:5]2[CH:6]=[CH:7][CH:8]=[CH:9][C:4]=2[CH:3]=[N:2]1.C(C1C=C([N+:18]([O-:20])=[O:19])C=CC=1SBr)=O.N>>[N+:18]([C:8]1[CH:7]=[CH:6][C:5]2[S:1][N:2]=[CH:3][C:4]=2[CH:9]=1)([O-:20])=[O:19]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
S1N=CC2=C1C=CC=C2
Step Two
Name
2-formyl-4-nitrophenylsulfenyl bromide
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)C1=C(C=CC(=C1)[N+](=O)[O-])SBr
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
[N+](=O)([O-])C=1C=CC2=C(C=NS2)C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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